4-(4-Chloro-3-methylphenyl)-2-fluorophenol
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Overview
Description
4-(4-Chloro-3-methylphenyl)-2-fluorophenol is an organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of a chloro group, a methyl group, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-2-fluorophenol typically involves the halogenation of 4-chloro-3-methylphenol followed by the introduction of a fluorine atom. One common method is the electrophilic aromatic substitution reaction, where 4-chloro-3-methylphenol is treated with a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro and fluorine substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-2-fluorophenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the fluorine atom.
4-Chloro-2-methylphenol: Similar structure with a different position of the methyl group.
4-Chloro-3,5-dimethylphenol: Contains an additional methyl group compared to 4-(4-Chloro-3-methylphenyl)-2-fluorophenol.
Uniqueness
This compound is unique due to the presence of both chloro and fluorine substituents on the phenol ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its similar counterparts.
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(2-4-11(8)14)10-3-5-13(16)12(15)7-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYOGOJYBGVVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684322 |
Source
|
Record name | 4'-Chloro-3-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-30-2 |
Source
|
Record name | 4'-Chloro-3-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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